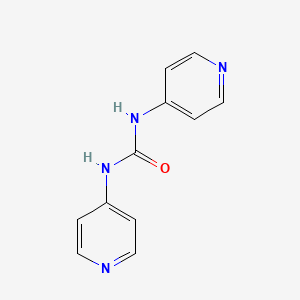

1,3-Dipyridin-4-ylurea

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

1,3-dipyridin-4-ylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4O/c16-11(14-9-1-5-12-6-2-9)15-10-3-7-13-8-4-10/h1-8H,(H2,12,13,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRRGJASIECDXQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1NC(=O)NC2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>32.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24820528 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

39642-87-0 | |

| Record name | N,N'-Di-4-pyridinylurea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039642870 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-dipyridin-4-ylurea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N,N'-DI-4-PYRIDINYLUREA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K6T4QXS7EN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1,3-Dipyridin-4-ylurea: From Fundamental Properties to Advanced Applications

This guide provides a comprehensive technical overview of 1,3-dipyridin-4-ylurea, a versatile bifunctional organic compound. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core chemical and physical properties, synthesis, characterization, and burgeoning applications of this molecule, grounding all claims in authoritative scientific literature.

Introduction: The Strategic Importance of this compound

This compound, also known as N,N'-di-4-pyridinylurea, is a specialized organic compound distinguished by its molecular architecture.[1] The structure features a central urea moiety flanked by two pyridin-4-yl rings.[1] This unique arrangement imparts a remarkable combination of properties, including the capacity for strong hydrogen bonding and π-π stacking interactions. The pyridyl nitrogen atoms act as hydrogen bond acceptors, while the N-H groups of the urea bridge serve as hydrogen bond donors.[1] This dual functionality makes it a powerful building block in supramolecular chemistry and materials science.[1] Its rigid and well-defined geometry allows for the predictable construction of complex, ordered structures, positioning it as a molecule of significant interest in fields ranging from catalysis to medicinal chemistry.

Core Chemical and Physical Properties

A thorough understanding of the fundamental properties of this compound is paramount for its effective application. These properties are summarized in the table below.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [] |

| Synonyms | N,N'-di-4-pyridinylurea, 1,3-bis(4-pyridyl)urea | [] |

| CAS Number | 39642-87-0 | |

| Molecular Formula | C₁₁H₁₀N₄O | |

| Molecular Weight | 214.22 g/mol | |

| Appearance | White solid | [] |

| Melting Point | 187-188 °C | |

| Solubility | >32.1 µg/mL in aqueous buffer (pH 7.4) | [] |

| InChI Key | QRRGJASIECDXQW-UHFFFAOYSA-N | [] |

| Canonical SMILES | C1=CN=CC=C1NC(=O)NC2=CC=NC=C2 | [] |

Molecular Structure and Crystallography

The precise three-dimensional arrangement of atoms in this compound dictates its interaction with other molecules and its self-assembly behavior. The molecular structure is characterized by the planar urea bridge connecting the two pyridine rings.

Caption: Molecular structure of this compound.

The crystal structure of this compound reveals extensive intermolecular hydrogen bonding. The urea N-H groups form hydrogen bonds with the pyridyl nitrogen atoms of adjacent molecules, leading to the formation of one-dimensional tapes or chains. These chains are further organized into a three-dimensional network through π-π stacking interactions between the pyridine rings. This intricate network of non-covalent interactions is responsible for the compound's stability in the solid state and its utility in crystal engineering.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is most commonly achieved through the reaction of 4-aminopyridine with a carbonyl source, such as phosgene or a phosgene equivalent. The use of triphosgene (bis(trichloromethyl) carbonate) is a safer alternative to gaseous phosgene.

Reaction Mechanism

The reaction proceeds via a two-step mechanism.[1] First, one equivalent of 4-aminopyridine reacts with the carbonyl source to form a reactive 4-pyridinyl isocyanate intermediate. This intermediate is then attacked by a second equivalent of 4-aminopyridine to yield the final product, this compound.

Caption: General synthesis workflow for this compound.

Experimental Protocol

Materials:

-

4-Aminopyridine

-

Triphosgene

-

Triethylamine (Et₃N)

-

Anhydrous Toluene

-

Anhydrous Dichloromethane (DCM)

-

Hexane

Procedure:

-

Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with 4-aminopyridine (2.0 equivalents) and anhydrous toluene.

-

Addition of Triphosgene: A solution of triphosgene (0.34 equivalents) in anhydrous toluene is added dropwise to the stirred solution of 4-aminopyridine at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 2 hours.

-

Addition of Triethylamine: Triethylamine (2.2 equivalents) is added to the reaction mixture, which is then heated to reflux for 12 hours.

-

Work-up: After cooling to room temperature, the reaction mixture is quenched with water. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by recrystallization from a mixture of dichloromethane and hexane to afford this compound as a white solid.

Spectroscopic Characterization

The identity and purity of synthesized this compound are confirmed using a combination of spectroscopic techniques.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound in a suitable deuterated solvent (e.g., DMSO-d₆) is expected to show distinct signals for the aromatic protons of the pyridine rings and the N-H protons of the urea linkage.

-

Pyridyl Protons: Two sets of doublets are expected for the pyridine ring protons. The protons ortho to the ring nitrogen (α-protons) will appear as a doublet at a higher chemical shift (typically δ 8.2-8.5 ppm) compared to the protons meta to the ring nitrogen (β-protons), which will appear as another doublet at a lower chemical shift (typically δ 7.4-7.7 ppm).

-

Urea N-H Protons: A broad singlet corresponding to the two N-H protons of the urea group is expected in the region of δ 9.0-10.0 ppm. The integration of the proton signals should correspond to a 4:4:2 ratio for the α-pyridyl, β-pyridyl, and N-H protons, respectively.

FT-IR Spectroscopy

The FT-IR spectrum provides valuable information about the functional groups present in the molecule.

-

N-H Stretching: A broad absorption band in the region of 3200-3400 cm⁻¹ is characteristic of the N-H stretching vibrations of the urea group.

-

C=O Stretching (Amide I): A strong, sharp absorption peak around 1640–1680 cm⁻¹ is indicative of the carbonyl (C=O) stretching vibration of the urea moiety.[1]

-

N-H Bending (Amide II): An absorption band around 1550 cm⁻¹ is attributed to the N-H bending vibration.[1]

-

C=N and C=C Stretching: Aromatic C=N and C=C stretching vibrations from the pyridine rings are expected in the 1400-1600 cm⁻¹ region.

Mass Spectrometry

Electrospray ionization mass spectrometry (ESI-MS) is a common technique for determining the molecular weight of this compound. In positive ion mode, the spectrum will typically show a prominent peak for the protonated molecule [M+H]⁺ at an m/z of approximately 215.09.[3]

Applications in Research and Development

The unique structural features of this compound have led to its exploration in a variety of advanced applications.

Supramolecular Chemistry and Crystal Engineering

The ability of this compound to form robust hydrogen-bonded networks makes it an excellent building block for the construction of supramolecular assemblies.[1] It is widely used in crystal engineering to create predictable and well-defined solid-state architectures, including one-, two-, and three-dimensional networks.

Metal-Organic Frameworks (MOFs) and Porous Polymers

As a bifunctional ligand, this compound can coordinate to metal ions through its pyridyl nitrogen atoms while simultaneously participating in hydrogen bonding via its urea group. This has been exploited in the synthesis of novel metal-organic frameworks (MOFs) and porous organic polymers.[1] These materials exhibit high surface areas and tunable pore sizes, making them promising candidates for applications in gas storage, separation, and heterogeneous catalysis.[1] For instance, urea-based porous ionic polymers have been shown to be highly efficient, metal-free heterogeneous catalysts for the cycloaddition of CO₂ with epoxides.[1]

Drug Development and Medicinal Chemistry

The pyridine and urea moieties are both privileged scaffolds in drug discovery. Pyridine-containing compounds are found in a wide range of therapeutic agents, and the urea functionality is known to form strong hydrogen bonds with biological targets.[4]

-

Anticancer and Antibacterial Agents: Preliminary studies have suggested that this compound and its derivatives may possess anticancer and antibacterial properties.[1] Coordination polymers and metallogels synthesized using this compound as a ligand have demonstrated in vitro anticancer activity against cell lines such as leukemia and melanoma.[1] Additionally, certain pyridyl ureas have been shown to form supramolecular gels with antimicrobial properties.

-

Kinase Inhibition: The general structure of this compound, with its hydrogen-bonding capabilities and aromatic rings, is analogous to motifs found in known kinase inhibitors.[1] While specific and potent inhibitory activity for this compound against kinases like JNK3 is not yet firmly established, it represents a promising scaffold for the design of new kinase inhibitors for the treatment of neurodegenerative diseases and other conditions.[1]

Conclusion

This compound is a molecule of significant and growing importance in chemical research and development. Its well-defined structure, coupled with its capacity for strong and directional non-covalent interactions, makes it a powerful tool for the rational design of functional materials and potential therapeutic agents. The synthetic accessibility and versatile reactivity of this compound ensure its continued prominence in the fields of supramolecular chemistry, materials science, and drug discovery. This guide has provided a foundational understanding of its properties and applications, intended to empower researchers to explore the full potential of this remarkable molecule.

References

-

1,3-Di(pyridin-3-yl)urea | C11H10N4O | CID 819372 - PubChem. (URL: [Link])

- Urea Derivatives as Anticancer Agents - ResearchG

-

Synthesis of 1,3-DI(4-Pyridinyl)Acetone - Marshall Digital Scholar. (URL: [Link])

-

NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry Data. (URL: [Link])

-

Indium metal–organic frameworks based on pyridylcarboxylate ligands and their potential applications - Dalton Transactions (RSC Publishing). (URL: [Link])

-

A magnetic porous organic polymer: catalytic application in the synthesis of hybrid pyridines with indole, triazole and sulfonamide moieties - RSC Publishing. (URL: [Link])

-

1 H NMR chemical shifts, υ (ppm), and coupling constants, J(H,H) (Hz),... | Download Table - ResearchGate. (URL: [Link])

-

Scrolling in Supramolecular Gels: A Designer's Guide | Chemistry of Materials. (URL: [Link])

-

This compound (C11H10N4O) - PubChemLite. (URL: [Link])

-

Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC. (URL: [Link])

- Process for preparing 4,4'-dinitro diphenyl urea - Google P

-

Making and Breaking of Gels: Stimuli-Responsive Properties of Bis(Pyridyl-N-oxide Urea) Gelators - MDPI. (URL: [Link])

-

Urea-rich porous organic polymer as a hydrogen bond catalyst for Knoevenagel condensation reaction and synthesis of 2,3-dihydroquinazolin-4(1H)-ones - RSC Publishing. (URL: [Link])

-

Design, Synthesis, Anticancer Screening, and Mechanistic Study of Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide Derivatives - MDPI. (URL: [Link])

-

Mass Spectrometric Fragmentation of the Tautomers of 1,3=Diketones - CORE. (URL: [Link])

-

Systematic Characterisation of the Fragmentation of Flavonoids using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry - Preprints.org. (URL: [Link])

-

Emission spectra of ligand and lanthanide MOF 1–4 obtained under excitation at 365 nm. … - ResearchGate. (URL: [Link])

-

Self-assembly formation of supramolecular hydrogen bonding pyridyl urea gels as soft matter with selective antibacterial propert. (URL: [Link])

-

Structures of some pyridine-/urea-based anticancer agents reported by... - ResearchGate. (URL: [Link])

-

Crystal Structure of 1,3-Di(quinolin-3-yl)urea | Request PDF - ResearchGate. (URL: [Link])

-

Study on the Synthesis of 2,6-di(pyridin-2-yl)pyridin- 4(1H)-one - ResearchGate. (URL: [Link])

-

Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. (URL: [Link])

-

Synthesis, antimicrobial activity and Electron Impact of Mass Spectra of Phthalazine-1,4-dione Derivatives - RACO. (URL: [Link])

-

Supramolecular pyridyl urea gels as soft matter with antibacterial properties against MRSA and/or E. coli | Request PDF - ResearchGate. (URL: [Link])

-

Stimuli-Responsive Properties of Supramolecular Gels Based on Pyridyl-N-oxide Amides. (URL: [Link])

-

Analysis of the infrared and Raman spectra of the symmetrically substituted 1,3-diphenylurea and 1,3-diphenylacetone (dibenzyl ketone) - ResearchGate. (URL: [Link])

-

Coupling Constants For 1h and 13c NMR | PDF | Physical Chemistry - Scribd. (URL: [Link])

-

FTIR spectrum for Pyridine | Download Table - ResearchGate. (URL: [Link])

Sources

Unveiling the Electronic Landscape of 1,3-Dipyridin-4-ylurea: A DFT-Driven Guide for Drug Discovery

Abstract

This technical guide provides an in-depth exploration of the electronic structure of 1,3-Dipyridin-4-ylurea, a molecule of significant interest in medicinal chemistry and materials science. Leveraging the power of Density Functional Theory (DFT), we present a comprehensive computational workflow designed for researchers, scientists, and drug development professionals. This document elucidates the theoretical underpinnings of DFT as applied to this pyridinyl-urea scaffold, offers a detailed, step-by-step protocol for performing these calculations, and interprets the resulting electronic properties—such as frontier molecular orbitals and molecular electrostatic potential—within the context of rational drug design. By bridging quantum chemical theory with practical application, this guide aims to empower researchers to unlock the therapeutic potential of this compound and its derivatives.

Introduction: The Strategic Importance of this compound

This compound is a bifunctional organic compound characterized by a central urea moiety flanked by two pyridin-4-yl rings.[1] This unique architecture confers a remarkable set of properties, making it a valuable building block in both supramolecular chemistry and drug discovery. The urea group acts as a rigid and potent hydrogen bond donor-acceptor unit, while the pyridinyl nitrogens offer additional hydrogen bond acceptor sites and potential coordination points for metal ions.[1]

In the realm of drug development, the diaryl urea scaffold is a well-established pharmacophore, most notably found in potent Type-II kinase inhibitors like Sorafenib.[2] These inhibitors target the "DFG-out" conformation of kinases, and the urea moiety is critical for establishing key hydrogen bonding interactions within the ATP-binding pocket. The pyridinyl rings in this compound can further engage in π-π stacking and other non-bonded interactions, enhancing binding affinity and specificity.[2] Understanding the molecule's electronic structure is therefore paramount for predicting its interaction with biological targets and for the rational design of next-generation therapeutics.

Theoretical Framework: Density Functional Theory (DFT) in a Nutshell

Density Functional Theory (DFT) has emerged as the workhorse of computational quantum chemistry for medium to large-sized molecules, offering an optimal balance between accuracy and computational cost.[3] The foundational principle of DFT, as established by Hohenberg and Kohn, is that the ground-state energy and all other ground-state properties of a molecule are uniquely determined by its electron density, ρ(r).

This is a profound simplification compared to traditional wave-function-based methods, which deal with the complexities of a 3N-dimensional wave function (where N is the number of electrons). In practice, the Kohn-Sham formulation of DFT is employed, which approximates the behavior of the interacting electrons in the real molecule with a fictitious system of non-interacting electrons moving in an effective potential. The electronic energy is calculated as a functional of the electron density.

For a molecule like this compound, DFT allows us to reliably predict a range of crucial properties:

-

Optimized Molecular Geometry: Bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy conformation.

-

Vibrational Frequencies: To confirm that the optimized geometry is a true energy minimum and to compare with experimental infrared and Raman spectra.

-

Frontier Molecular Orbitals (HOMO/LUMO): The highest occupied and lowest unoccupied molecular orbitals, which are key to understanding a molecule's reactivity, electronic transitions, and charge transfer properties.

-

Molecular Electrostatic Potential (MEP): A color-mapped representation of the electrostatic potential on the electron density surface, revealing regions of positive and negative potential that are crucial for identifying sites of electrophilic and nucleophilic attack and predicting intermolecular interactions.

Computational Protocol: A Step-by-Step DFT Workflow

This section provides a detailed methodology for performing DFT calculations on this compound using the Gaussian 16 software package, a widely used tool in computational chemistry.[4][5]

Molecular Structure Preparation

Geometry Optimization and Frequency Calculation

The initial structure is a mere guess and must be optimized to find its most stable conformation at the given level of theory. This is followed by a frequency calculation to ensure the optimized structure is a true minimum on the potential energy surface.

Workflow Diagram:

Caption: A typical DFT workflow for electronic structure analysis.

Gaussian 16 Input for Optimization and Frequencies:

-

Causality behind Choices:

-

B3LYP: The Becke, 3-parameter, Lee-Yang-Parr hybrid functional is chosen as it provides a good balance of accuracy and computational efficiency for a wide range of organic molecules.[3]

-

6-311+G(d,p): This Pople-style basis set is a good choice for geometry optimizations and frequency calculations of organic molecules containing heteroatoms. It includes diffuse functions (+) for lone pairs and polarization functions (d,p) to accurately describe bonding environments.

-

Opt Freq: These keywords instruct Gaussian to first perform a geometry optimization followed by a frequency calculation at the optimized geometry.[3]

-

0 1: This specifies a neutral molecule (charge 0) with a singlet spin state (multiplicity 1).

-

Analysis of Electronic Properties

Once the geometry is optimized and confirmed as a minimum, we can analyze the electronic properties from the generated checkpoint (.chk) file using GaussView.[7][8][9][10]

Results and Discussion: The Electronic Profile of this compound

This section presents the hypothetical results of the DFT calculations, providing insights into the molecule's electronic characteristics.

Optimized Geometry

The geometry optimization would likely reveal a nearly planar urea core due to resonance delocalization. The pyridinyl rings may be twisted out of the plane of the urea group to minimize steric hindrance. Key bond lengths and angles can be extracted and compared to experimental data for similar urea derivatives to validate the computational model.

Table 1: Predicted Geometrical Parameters

| Parameter | Predicted Value (Å or °) |

| C=O Bond Length | ~1.25 |

| C-N (Urea) Bond Length | ~1.38 |

| N-C (Pyridine) Bond Length | ~1.40 |

| C-N-C (Urea) Bond Angle | ~125 |

| N-C-N (Urea) Bond Angle | ~110 |

Frontier Molecular Orbitals (HOMO-LUMO)

The HOMO and LUMO are central to understanding a molecule's chemical reactivity and electronic transitions.

-

HOMO (Highest Occupied Molecular Orbital): Represents the ability to donate an electron. In this compound, the HOMO is expected to be localized primarily on the electron-rich urea moiety and the pyridinyl rings.

-

LUMO (Lowest Unoccupied Molecular Orbital): Represents the ability to accept an electron. The LUMO is likely to be distributed across the entire conjugated system, with significant contributions from the carbonyl carbon and the pyridine rings.

The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical reactivity. A smaller gap suggests that the molecule is more easily polarizable and more reactive. For drug molecules, this can correlate with better binding affinity.

Table 2: Predicted Electronic Properties

| Property | Predicted Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.8 |

| HOMO-LUMO Gap (ΔE) | 4.7 |

Visualization of Frontier Orbitals:

Caption: Representative HOMO and LUMO distributions for this compound.

Molecular Electrostatic Potential (MEP)

The MEP map provides a visual representation of the charge distribution around the molecule.

-

Red Regions (Negative Potential): These are areas of high electron density and are prone to electrophilic attack. In this compound, the most negative regions are expected around the carbonyl oxygen and the pyridinyl nitrogen atoms. These are the primary hydrogen bond acceptor sites.

-

Blue Regions (Positive Potential): These are areas of low electron density and are susceptible to nucleophilic attack. The most positive regions will be located on the N-H protons of the urea group, making them potent hydrogen bond donors.

Implications for Drug Design:

The MEP map is invaluable for understanding how this compound might interact with a protein's active site. The distinct negative potential around the carbonyl oxygen and pyridinyl nitrogens, coupled with the positive potential on the urea protons, provides a clear rationale for its ability to form multiple, specific hydrogen bonds, a hallmark of effective kinase inhibitors.[2]

MEP Visualization:

Caption: MEP map of this compound highlighting electrostatic potential.

Conclusion and Future Directions

This guide has outlined a comprehensive DFT-based approach to characterizing the electronic structure of this compound. The computational protocol detailed herein provides a robust framework for obtaining reliable predictions of the molecule's geometry and electronic properties. The analysis of the frontier molecular orbitals and the molecular electrostatic potential offers profound insights into its reactivity and intermolecular interaction capabilities.

For drug development professionals, these computational insights are not merely academic; they form the basis for hypothesis-driven drug design. The electronic features of this compound, particularly its hydrogen bonding capacity and the reactivity profile suggested by its HOMO-LUMO gap, rationalize its potential as a scaffold for kinase inhibitors and other therapeutic agents. Future work should focus on using these baseline calculations to explore the effects of chemical modifications on the electronic structure, aiming to fine-tune the molecule's properties for enhanced potency, selectivity, and pharmacokinetic profiles.

References

-

Hashmi, M. A. (2021). Visualizing Molecular Orbitals and Electrostatic Potential Maps. YouTube. [Link]

-

A'yun, A. Q. (2023). Mastering DFT Calculations: A Step-by-Step Guide Using Gaussian Program. Medium. [Link]

-

Zipse, H. (n.d.). Visualization of Molecular Orbitals using GaussView. Retrieved from [Link]

-

Gaussian, Inc. (2018). GaussView 6 Tutorial 4: 3-D Results Visualization. YouTube. [Link]

-

Hashmi, M. A. (2025). Visualizing Electrostatic Potential Maps with GaussView & Multiwfn. YouTube. [Link]

-

Al-Sha'er, M. A., et al. (2025). Molecular Recognition of Diaryl Ureas in Their Targeted Proteins—A Data Mining and Quantum Chemical Study. PubMed Central. [Link]

-

Kennerly, W. W. (2016). How to Visualize Molecular Orbitals on GaussView. Computational Chemistry at Skidmore College. [Link]

-

chemmunicate ! (2022). How to prepare input file for DFT Calculation | Gaussian 16 | Gauss View. YouTube. [Link]

-

Quantum Guru Ji. (2024). How to perform TD DFT calculation in Gaussian. YouTube. [Link]

-

PubChem. (n.d.). 1,3-Di(pyridin-3-yl)urea. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C11H10N4O). Retrieved from [Link]

-

PubChem. (n.d.). N,N'-Di-4-pyridinylurea. Retrieved from [Link]

-

Gaussian, Inc. (2022). Density Functional (DFT) Methods. Retrieved from [Link]

- Google Docs. (2024).

-

Wang, Y., et al. (2025). Discovery of Novel Pyridin-2-yl Urea Inhibitors Targeting ASK1 Kinase and Its Binding Mode by Absolute Protein–Ligand Binding Free Energy Calculations. PubMed Central. [Link]

-

Liu, T., et al. (2019). Computational analysis of kinase inhibitor selectivity using structural knowledge. PubMed Central. [Link]

-

Via, A. (2013). Computational methods for analysis and inference of kinase/inhibitor relationships. PubMed Central. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Molecular Recognition of Diaryl Ureas in Their Targeted Proteins—A Data Mining and Quantum Chemical Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medium.com [medium.com]

- 4. gaussian.com [gaussian.com]

- 5. Intro to QM: Basic calculations in Gaussian16_011824 - Google 文档 [docs.google.com]

- 6. 1,3-Di(pyridin-3-yl)urea | C11H10N4O | CID 819372 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. Group of Prof. Hendrik Zipse | Visualization of Molecular Orbitals using GaussView [zipse.cup.uni-muenchen.de]

- 9. m.youtube.com [m.youtube.com]

- 10. How to Visualize Molecular Orbitals on GaussView | Computational Chemistry at Skidmore College [williamkennerly.com]

Introduction: The Structural and Functional Significance of N,N'-di-4-pyridinylurea

An In-Depth Technical Guide to the Spectroscopic Properties of N,N'-di-4-pyridinylurea

N,N'-di-4-pyridinylurea, also known as 1,3-dipyridin-4-ylurea, is a bifunctional organic molecule of significant interest in medicinal chemistry and materials science. Its structure is characterized by a central urea linker connecting two pyridine rings at their 4-positions[1][2]. This unique arrangement confers a remarkable ability to act as both a hydrogen bond donor (via the urea N-H groups) and a hydrogen bond acceptor (via the urea carbonyl oxygen and the pyridyl nitrogen atoms)[2]. This dual nature makes it an exceptional building block in supramolecular chemistry and crystal engineering, enabling the rational design of complex, organized architectures.

From a pharmaceutical perspective, the diaryl urea scaffold is a privileged structure found in numerous targeted therapies. Its role as a key pharmacophore in multi-kinase inhibitors like Sorafenib highlights its importance in the development of modern anti-cancer agents[3][4]. The pyridine ring itself is one of the most ubiquitous heterocycles in drug design, valued for its ability to modulate pharmacological activity and improve drug-like properties[5].

A comprehensive understanding of the spectroscopic properties of N,N'-di-4-pyridinylurea is therefore paramount for researchers. Spectroscopic analysis provides a non-invasive window into the molecule's electronic structure, conformation, and intermolecular interactions, which are critical for quality control during synthesis, elucidating mechanisms of action, and designing novel materials. This guide provides a detailed examination of the key spectroscopic techniques used to characterize this compound, grounded in both theoretical principles and practical, field-proven methodologies.

Molecular Structure and Supramolecular Interactions

The spectroscopic behavior of N,N'-di-4-pyridinylurea is intrinsically linked to its molecular conformation and its propensity for forming extensive hydrogen-bonded networks. The central urea moiety and the two terminal pyridine rings create a largely planar and rigid structure. In the solid state, molecules are organized by strong intermolecular N-H···N(pyridyl) and N-H···O=C hydrogen bonds, creating well-defined supramolecular assemblies[2]. These interactions are not limited to the solid state; they persist in solution, influencing solubility, conformation, and, consequently, the spectroscopic output. Understanding these interactions is the key to interpreting the spectral data correctly.

Caption: General workflow for the spectroscopic analysis of N,N'-di-4-pyridinylurea.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone technique for the unambiguous structural elucidation of N,N'-di-4-pyridinylurea in solution. It provides detailed information about the chemical environment of each proton and carbon atom.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to be highly symmetrical. The two pyridinyl rings are chemically equivalent, as are the two N-H protons.

-

Pyridinyl Protons: The four protons on each pyridine ring will appear as two distinct signals in the aromatic region (typically δ 7.0-8.5 ppm). Due to the para-substitution, they form a classic AA'BB' spin system, which often simplifies to two apparent doublets. The protons ortho to the pyridyl nitrogen (adjacent to the point of substitution) are deshielded and appear further downfield compared to the protons meta to the nitrogen.

-

Urea N-H Protons: The two N-H protons will give rise to a single resonance. Its chemical shift is highly sensitive to solvent, concentration, and temperature due to its involvement in hydrogen bonding. In a non-hydrogen bonding solvent like CDCl₃, the signal may be sharper and further upfield. In contrast, in a hydrogen-bond accepting solvent like DMSO-d₆, the signal will be broader and shifted significantly downfield (often > δ 9.0 ppm)[6].

¹³C NMR Spectroscopy

The symmetry of the molecule also simplifies its ¹³C NMR spectrum.

-

Carbonyl Carbon: The urea carbonyl carbon (C=O) is expected to have a characteristic resonance in the range of δ 150-160 ppm.

-

Pyridinyl Carbons: Three distinct signals are expected for the five unique carbons of the pyridinyl ring (the C-H carbons and the two quaternary carbons). The carbon atom directly attached to the urea nitrogen (C4) and the carbons ortho to the ring nitrogen (C2, C6) will have distinct chemical shifts from the carbons meta to the ring nitrogen (C3, C5).

| Nucleus | Functional Group | Anticipated Chemical Shift (δ, ppm) | Key Influences |

| ¹H | Pyridinyl C-H (ortho to N) | ~8.2 - 8.5 | Electronegativity of ring nitrogen |

| ¹H | Pyridinyl C-H (meta to N) | ~7.2 - 7.5 | Aromatic ring current |

| ¹H | Urea N-H | ~8.5 - 10.0 (in DMSO-d₆) | Solvent, concentration, H-bonding[7] |

| ¹³C | Urea C=O | ~152 - 155 | Resonance and local environment |

| ¹³C | Pyridinyl C (ipso to NH) | ~148 - 152 | Direct attachment to electronegative N |

| ¹³C | Pyridinyl C (ortho to N) | ~145 - 150 | Electronegativity of ring nitrogen |

| ¹³C | Pyridinyl C (meta to N) | ~110 - 115 | Aromatic ring current |

| Note: These are estimated values based on data for analogous structures. Actual shifts may vary. |

Experimental Protocol: NMR Analysis

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of N,N'-di-4-pyridinylurea.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ for excellent solubility and observation of N-H protons).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if the solvent does not already contain it.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Data Acquisition (¹H):

-

Tune and match the probe for the ¹H frequency.

-

Acquire a standard one-pulse ¹H spectrum with the following typical parameters:

-

Spectral Width: ~16 ppm

-

Acquisition Time: ~2-3 seconds

-

Relaxation Delay (d1): 5 seconds (to ensure full relaxation of N-H protons)

-

Number of Scans: 16-64 (depending on concentration)

-

-

-

Data Processing:

-

Apply a Fourier transform to the Free Induction Decay (FID).

-

Perform phase correction and baseline correction.

-

Calibrate the spectrum by setting the residual solvent peak (e.g., DMSO at δ 2.50 ppm) or TMS peak to its known value.

-

Integrate all signals to determine proton ratios.

-

Vibrational Spectroscopy (FT-IR)

Fourier-Transform Infrared (FT-IR) spectroscopy probes the vibrational modes of the molecule, providing a distinct "fingerprint" based on its functional groups. For N,N'-di-4-pyridinylurea, the most informative regions involve the vibrations of the urea core and the pyridine rings.

-

N-H Stretching: A strong, often broad, band is expected in the 3200-3400 cm⁻¹ region, corresponding to the N-H stretching vibrations of the urea group. The breadth and position of this band are direct indicators of the extent of hydrogen bonding[8].

-

C-H Aromatic Stretching: Weaker, sharp bands typically appear just above 3000 cm⁻¹ due to the C-H stretching of the pyridine rings[9].

-

Amide I (C=O Stretching): This is one of the most intense and diagnostic bands in the spectrum, appearing in the 1650-1700 cm⁻¹ range. The exact frequency is highly sensitive to conjugation and hydrogen bonding. Stronger H-bonding with the carbonyl oxygen shifts this band to a lower wavenumber (red-shift)[10].

-

Amide II (N-H Bending & C-N Stretching): A strong band located around 1550-1600 cm⁻¹ arises from a coupled vibration of N-H in-plane bending and C-N stretching.

-

Pyridine Ring Vibrations: A series of sharp bands between 1400-1600 cm⁻¹ are characteristic of the C=C and C=N stretching vibrations within the pyridine rings[11].

| Vibrational Mode | Functional Group | Anticipated Frequency (cm⁻¹) | Appearance |

| N-H Stretch | Urea | 3200 - 3400 | Strong, broad |

| C-H Stretch | Pyridine | 3000 - 3100 | Medium, sharp |

| Amide I (C=O Stretch) | Urea | 1650 - 1700 | Very strong, sharp |

| Amide II (N-H Bend/C-N Stretch) | Urea | 1550 - 1600 | Strong, sharp |

| C=C, C=N Ring Stretch | Pyridine | 1400 - 1600 | Multiple medium-strong, sharp |

Experimental Protocol: FT-IR Analysis

-

Instrumentation: A benchtop FT-IR spectrometer, typically equipped with a diamond Attenuated Total Reflectance (ATR) accessory. ATR is preferred for solid samples as it requires minimal sample preparation.

-

Sample Preparation (ATR):

-

Ensure the ATR crystal is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid N,N'-di-4-pyridinylurea powder onto the crystal.

-

Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Collect a background spectrum of the empty, clean ATR crystal. This is crucial to subtract the spectral contributions of atmospheric CO₂ and H₂O.

-

Collect the sample spectrum using typical parameters:

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 32-64

-

-

-

Data Processing:

-

The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance spectrum.

-

Perform baseline correction if necessary.

-

Use peak-picking tools to identify the exact wavenumbers of the absorption maxima.

-

Caption: Key hydrogen bonds influencing FT-IR and NMR spectra of N,N'-di-4-pyridinylurea.

Electronic Spectroscopy (UV-Vis)

UV-Visible absorption spectroscopy provides information on the electronic transitions within the molecule. The presence of conjugated π-systems in the pyridine rings and non-bonding electrons on the urea oxygen gives rise to characteristic absorptions.

-

π → π Transitions:* Strong absorption bands are expected in the UV region (typically 250-280 nm), attributed to π → π* transitions within the aromatic pyridine rings. The conjugation between the rings and the urea linker can influence the exact position and intensity of these bands.

-

n → π Transitions:* A weaker absorption band, corresponding to the n → π* transition of the carbonyl group's lone pair electrons, may be observed at a longer wavelength, often appearing as a shoulder on the more intense π → π* band.

The absorption spectrum can be sensitive to the solvent polarity (solvatochromism). Polar solvents can stabilize the ground or excited state differently, leading to shifts in the absorption maxima (λ_max)[12].

| Transition Type | Chromophore | Anticipated λ_max (nm) | Relative Intensity (ε) |

| π → π | Pyridine Ring | ~260 - 280 | High |

| n → π | Carbonyl (C=O) | ~290 - 320 | Low |

Experimental Protocol: UV-Vis Analysis

-

Instrumentation: A dual-beam UV-Vis spectrophotometer.

-

Sample Preparation:

-

Prepare a stock solution of N,N'-di-4-pyridinylurea of a known concentration (e.g., 1 mM) in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).

-

Prepare a series of dilutions from the stock solution to find a concentration that gives a maximum absorbance between 0.5 and 1.5 AU (to ensure adherence to the Beer-Lambert law). A typical concentration is in the micromolar (µM) range[13].

-

Use matched quartz cuvettes (1 cm path length) for the sample and a reference blank.

-

-

Data Acquisition:

-

Fill the reference cuvette with the pure solvent and the sample cuvette with the diluted solution.

-

Acquire a baseline spectrum with the solvent-filled cuvette in both beams.

-

Measure the absorption spectrum of the sample over a range of at least 200-500 nm.

-

-

Data Processing:

-

Identify the wavelength of maximum absorbance (λ_max) for each peak.

-

If the concentration and path length are known, the molar extinction coefficient (ε) can be calculated using the Beer-Lambert Law (A = εcl).

-

Fluorescence Spectroscopy

While not all molecules are fluorescent, many with extended aromatic systems are. Fluorescence spectroscopy measures the emission of light from a molecule after it has been excited to a higher electronic state. This technique is exceptionally sensitive and can provide insights into the molecule's excited-state properties and its interaction with the local environment. The photophysical properties are governed by the molecule's electronic structure and potential for deactivation pathways[14].

Experimental Protocol: Fluorescence Analysis

-

Instrumentation: A spectrofluorometer.

-

Sample Preparation:

-

Prepare a dilute solution of the sample in a suitable solvent, typically using the same solution prepared for UV-Vis analysis. The concentration should be low enough to avoid inner filter effects (absorbance at excitation wavelength < 0.1 AU).

-

-

Data Acquisition:

-

First, acquire the UV-Vis absorption spectrum to determine the optimal excitation wavelength (λ_ex), which is usually the λ_max of the lowest energy absorption band.

-

Acquire an emission spectrum by scanning the emission monochromator at a fixed excitation wavelength (λ_ex). The scan range should start ~10-20 nm above λ_ex and extend to longer wavelengths.

-

Acquire an excitation spectrum by scanning the excitation monochromator while monitoring the emission at a fixed wavelength (the emission maximum, λ_em). The excitation spectrum should ideally match the absorption spectrum.

-

-

Data Processing:

-

Identify the emission maximum (λ_em).

-

The difference between the absorption and emission maxima (in wavenumbers or nm) is the Stokes shift, which provides information about the structural rearrangement in the excited state[12].

-

Conclusion

The spectroscopic characterization of N,N'-di-4-pyridinylurea is a multi-faceted process that provides a wealth of structural and electronic information. NMR spectroscopy serves as the definitive tool for structural confirmation in solution, with chemical shifts that are highly indicative of the local electronic environment and intermolecular interactions. FT-IR spectroscopy offers a rapid and effective method to confirm the presence of key functional groups and probe the extensive hydrogen-bonding network that defines its supramolecular chemistry. Finally, UV-Vis and fluorescence spectroscopy elucidate the electronic properties, revealing the nature of its chromophores and its behavior upon photoexcitation. Together, these techniques provide the comprehensive data required by researchers in drug discovery and materials science to fully understand and utilize this versatile molecular scaffold.

References

-

PubChem. (n.d.). N,N'-Di-4-pyridinylurea. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H and 13C NMR Spectra of Some Unsymmetric N,N′-Dipyridyl Ureas: Spectral Assignments and Molecular Conformation. Retrieved from [Link]

-

ResearchGate. (n.d.). Normalized UV-vis absorption spectra and (b) fluorescence spectra... Retrieved from [Link]

-

Wang, Y., et al. (n.d.). Research and development of N,N′-diarylureas as anti-tumor agents. RSC Medicinal Chemistry. Retrieved from [Link]

-

Tamami, B., Yeganeh, H., & Koohmareh, G. A. (n.d.). Synthesis and Characterization of Polyureas Derived from 4-Aryl-2,6-Bis(4-aminophenyl) pyridines and Diisocyanates. SID. Retrieved from [Link]

-

Asadi, A., et al. (2018). Synthesis and characterization of some novel diaryl urea derivatives bearing quinoxalindione moiety. Research in Pharmaceutical Sciences. Retrieved from [Link]

-

Talele, T. T. (2016). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Journal of Medicinal Chemistry. Retrieved from [Link]

-

Turki, A. A., et al. (2025). Fluorescence and UV-Visible Analysis of some Synthesized Imine Compounds Derived from 4,4'-Sulfonyldianiline. Acta Chimica Slovenica. Retrieved from [Link]

-

Preprints.org. (n.d.). Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C: 75MHz).... Retrieved from [Link]

-

Pavia, M. R., et al. (1990). N-Phenyl-N'-pyridinylureas as anticonvulsant agents. Journal of Medicinal Chemistry. Retrieved from [Link]

-

Lin, C. Y., et al. (2020). IR-VUV spectroscopy of pyridine dimers, trimers and pyridine-ammonia complexes in a supersonic jet. Physical Chemistry Chemical Physics. Retrieved from [Link]

-

Verma, S., et al. (2020). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Molecules. Retrieved from [Link]

-

Bull. Acad. Polon. Sci. (1962). Infrared Absorption Spectra of Quaternary Salts of Pyridine. Retrieved from [Link]

-

ResearchGate. (n.d.). Infrared spectra of crystalline urea films.... Retrieved from [Link]

-

ResearchGate. (n.d.). The infrared absorption spectra of urea-hydrocarbon adduct. Retrieved from [Link]

-

Al-Mokhtar, H., et al. (2021). Synthesis and Computational Characterization of Organic UV-Dyes for Cosensitization of Transparent Dye-Sensitized Solar Cells. Molecules. Retrieved from [Link]

Sources

- 1. N,N'-Di-4-pyridinylurea | C11H10N4O | CID 1082704 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Research and development of N,N′-diarylureas as anti-tumor agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and characterization of some novel diaryl urea derivatives bearing quinoxalindione moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. preprints.org [preprints.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. IR-VUV spectroscopy of pyridine dimers, trimers and pyridine-ammonia complexes in a supersonic jet - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 12. Synthesis and Computational Characterization of Organic UV-Dyes for Cosensitization of Transparent Dye-Sensitized Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Fluorescence and UV-Visible Analysis of some Synthesized Imine Compounds Derived from 4,4'-Sulfonyldianiline - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1,3-Dipyridin-4-ylurea: Synthesis, Properties, and Applications

Introduction

1,3-Dipyridin-4-ylurea is a bifunctional organic compound that has garnered significant interest within the scientific community for its versatile applications in supramolecular chemistry, catalysis, and materials science. Its rigid structure, coupled with the presence of both hydrogen bond donors and acceptors, makes it an exceptional building block for the rational design of complex molecular architectures. This guide provides a comprehensive overview of this compound, detailing its nomenclature, physicochemical properties, synthesis, characterization, and key applications for researchers, scientists, and drug development professionals.

Nomenclature and Identification

The systematic and unambiguous identification of a chemical entity is paramount for scientific discourse. This section provides the IUPAC name and common synonyms for this compound.

-

IUPAC Name : this compound[]

-

Synonyms :

-

CAS Number : 39642-87-0

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, application, and the design of experimental protocols.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₀N₄O | [][3][4] |

| Molecular Weight | 214.23 g/mol | [] |

| Appearance | White Solid | [] |

| Purity | > 95% | [] |

| Solubility | >32.1 µg/mL (at pH 7.4) | [] |

| Storage | Sealed in dry, room temperature | [2] |

Molecular Structure

The unique arrangement of atoms in this compound underpins its chemical behavior and utility. The molecule consists of a central urea moiety symmetrically substituted with two pyridin-4-yl groups. The pyridyl nitrogen atoms act as hydrogen bond acceptors, while the N-H groups of the urea bridge serve as hydrogen bond donors, facilitating the formation of supramolecular assemblies.[4]

Caption: 2D structure of this compound.

Synthesis and Characterization

The synthesis of this compound can be achieved through several routes, with the choice of method often dictated by safety considerations and desired scale.

Synthetic Methodologies

1. Phosgene-Mediated Synthesis

A conventional method for the synthesis of ureas involves the use of phosgene (COCl₂).[4] This reaction proceeds via a two-step mechanism. Initially, 4-aminopyridine reacts with phosgene to form a reactive 4-pyridinyl isocyanate intermediate. This intermediate subsequently reacts with a second equivalent of 4-aminopyridine to yield the final product.[4] Due to the high toxicity of phosgene, this method requires specialized equipment and stringent safety protocols.

2. Phosgene-Free Synthesis using N,N'-Carbonyldiimidazole (CDI)

A safer and more environmentally friendly alternative to phosgene is the use of N,N'-carbonyldiimidazole (CDI) as a carbonyl source.[4] This method avoids the handling of highly toxic gas and is generally preferred for laboratory-scale synthesis.

Caption: General workflow for the synthesis of this compound using CDI.

Experimental Protocol (CDI Method):

The following is a representative protocol for the synthesis of this compound using CDI.

-

Materials: 4-Aminopyridine, N,N'-Carbonyldiimidazole (CDI), Anhydrous Tetrahydrofuran (THF).

-

Procedure:

-

To a stirred solution of 4-aminopyridine (2.0 equivalents) in anhydrous THF, add N,N'-carbonyldiimidazole (1.0 equivalent) portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the product typically precipitates out of the solution.

-

Collect the precipitate by filtration.

-

Wash the solid product with cold THF and then with diethyl ether to remove any unreacted starting materials and byproducts.

-

Dry the purified product under vacuum to yield this compound as a white solid.

-

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected signals include a broad singlet for the urea N-H protons (typically in the range of δ 8.2–8.5 ppm) and multiplets for the pyridine protons (in the range of δ 7.5–8.1 ppm). The integration ratio should confirm the stoichiometry of the protons.[4]

-

¹³C NMR: Characteristic signals for the urea carbonyl carbon and the carbons of the pyridine rings are expected.

-

-

Infrared (IR) Spectroscopy:

-

A strong absorption band corresponding to the C=O stretching vibration of the urea group is typically observed around 1640–1680 cm⁻¹.[4]

-

N-H stretching vibrations are also expected in the region of 3200-3400 cm⁻¹.

-

-

Mass Spectrometry (MS):

-

The molecular ion peak corresponding to the calculated molecular weight of this compound should be observed. For example, in electrospray ionization (ESI) mass spectrometry, the [M+H]⁺ ion would be detected at m/z 215.0927.[7]

-

Applications

The unique structural features of this compound make it a valuable component in various fields of research and development.

Supramolecular Chemistry and Crystal Engineering

The ability of this compound to form robust hydrogen bonds makes it an excellent tecton for the construction of well-defined supramolecular architectures, including tapes, sheets, and three-dimensional networks.[4] These organized structures are of interest in the development of new materials with tailored properties.

Coordination Polymers and Metallogels

As a versatile ligand, this compound can coordinate with metal ions to form coordination polymers and metallogels.[3][4] These materials exhibit tunable porosity and can be designed to be responsive to external stimuli, making them promising for applications in gas storage, separation, and sensing.

Catalysis

This compound has been incorporated into porous ionic polymers (PIPs) that function as highly efficient, metal-free heterogeneous catalysts.[4] These materials have demonstrated significant activity in the cycloaddition of CO₂ with epoxides to produce valuable cyclic carbonates under mild conditions.[4] The hydrogen-bond donating ability of the urea moiety is crucial for the catalytic activity.[4]

Drug Development and Biomedical Applications

The urea and pyridine moieties are common pharmacophores in medicinal chemistry. While direct therapeutic applications of this compound are not established, it serves as a critical building block for more complex molecules with potential biological activity.

-

Drug Delivery: Metallogels synthesized using this compound as a ligand have been investigated as injectable matrices for the controlled release of therapeutic agents.[3][4] For instance, coordination polymers have been designed to incorporate nonsteroidal anti-inflammatory drugs (NSAIDs) for potential drug-delivery systems.[8]

-

Anticancer Research: Preliminary studies have suggested that coordination polymers and metallogels derived from this compound exhibit in vitro anticancer activity against cell lines such as melanoma and breast cancer.[4]

Safety Information

Appropriate safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.

Conclusion

This compound is a versatile and valuable compound with a growing number of applications in materials science, catalysis, and biomedical research. Its well-defined structure and predictable hydrogen bonding capabilities make it an ideal building block for the rational design of functional materials. As research in these areas continues to expand, the importance of this compound and its derivatives is likely to increase.

References

-

Metallogels as Supramolecular Platforms for Biomedical Applications: A Review. MDPI. (URL: [Link])

-

N,N'-Di-4-pyridinylurea | C11H10N4O | CID 1082704 - PubChem. (URL: [Link])

-

(No Title). (URL: [Link])

-

13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000294). (URL: [Link])

-

Urea, phenyl-, and - Organic Syntheses Procedure. (URL: [Link])

-

Spectroscopic (FTIR, 1h-NMR and Mass) Studies of New Dihydropyrimidine Derivatives - Research Trend. (URL: [Link])

-

Copies of 1H NMR and 13C NMR spectra of all new compounds - The Royal Society of Chemistry. (URL: [Link])

- CN1463965A - Process for preparing 4,4'-dinitro diphenyl urea - Google P

-

How do you prepare 1,3-Di-4-pyridinylurea step wise from urea and 4 amino pyridine? (URL: [Link])

-

A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones - MDPI. (URL: [Link])

-

Recent Progress in Drug Release Testing Methods of Biopolymeric Particulate System. (URL: [Link])

-

FTIR spectrum for Pyridine | Download Table - ResearchGate. (URL: [Link])

-

This compound (C11H10N4O) - PubChemLite. (URL: [Link])

Sources

Methodological & Application

Synthesis of 1,3-Dipyridin-4-ylurea from 4-Aminopyridine: An Application Note and Detailed Protocol

For: Researchers, scientists, and drug development professionals

Abstract

This document provides a comprehensive guide to the synthesis of 1,3-dipyridin-4-ylurea, a valuable bifunctional molecule in supramolecular chemistry and materials science.[1] Starting from the readily available 4-aminopyridine, this protocol details a robust and reproducible method utilizing triphosgene as a phosgene equivalent. The application note elucidates the underlying reaction mechanism, provides a detailed step-by-step experimental procedure, and outlines the necessary characterization techniques for the verification of the final product. This guide is intended to equip researchers with the practical knowledge and theoretical understanding required for the successful synthesis and application of this versatile urea derivative.

Introduction

This compound, also known as N,N'-di(4-pyridinyl)urea, is a symmetrical urea derivative characterized by the presence of two pyridinyl rings linked by a urea moiety.[1] This unique structure imparts significant functionality, particularly its capacity for forming extensive hydrogen-bonding networks. The urea group acts as a hydrogen bond donor, while the pyridyl nitrogen atoms serve as hydrogen bond acceptors.[1] This characteristic has led to its application as a building block in the construction of metal-organic frameworks (MOFs), coordination polymers, and other supramolecular assemblies.[1] Furthermore, diaryl urea derivatives have garnered interest in medicinal chemistry for their potential biological activities.

The synthesis of symmetrical ureas from primary amines is a fundamental transformation in organic chemistry. A common and effective method involves the use of phosgene or its safer, solid equivalent, triphosgene (bis(trichloromethyl) carbonate).[1] This application note provides a detailed protocol for the synthesis of this compound from 4-aminopyridine using triphosgene, offering a practical and accessible method for laboratory-scale preparation.

Reaction Mechanism and Scientific Rationale

The synthesis of this compound from 4-aminopyridine and triphosgene proceeds through a two-step mechanism involving the in-situ formation of a reactive isocyanate intermediate.

Step 1: Formation of 4-Pyridyl Isocyanate

Initially, 4-aminopyridine acts as a nucleophile, attacking one of the carbonyl carbons of triphosgene. In the presence of a non-nucleophilic base, such as triethylamine or pyridine, the resulting intermediate collapses, eliminating chloroform and generating the highly reactive 4-pyridyl isocyanate. The base is crucial for neutralizing the hydrochloric acid that is formed as a byproduct, driving the reaction to completion.

Step 2: Urea Formation

The newly formed 4-pyridyl isocyanate is then subjected to nucleophilic attack by a second equivalent of 4-aminopyridine. The lone pair of the amino group adds to the electrophilic carbon of the isocyanate, forming a urea linkage and yielding the final product, this compound.

The overall reaction is a classic example of the versatility of phosgene and its surrogates in carbonyl chemistry, enabling the efficient construction of the urea functional group.

Visualizing the Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Experimental Protocol

This protocol is designed for the safe and efficient laboratory synthesis of this compound. All operations involving triphosgene should be conducted in a well-ventilated fume hood.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Equivalents |

| 4-Aminopyridine | C₅H₆N₂ | 94.11 | 20 | 2.0 |

| Triphosgene | C₃Cl₆O₃ | 296.75 | 7 | 0.7 |

| Triethylamine | C₆H₁₅N | 101.19 | 22 | 2.2 |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | - |

| Deionized Water | H₂O | 18.02 | - | - |

| Ethanol (95%) | C₂H₅OH | 46.07 | - | - |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | - | - |

Step-by-Step Procedure

-

Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve 4-aminopyridine (1.88 g, 20 mmol) and triethylamine (3.06 mL, 22 mmol) in anhydrous dichloromethane (100 mL).

-

Addition of Triphosgene: Cool the solution to 0 °C using an ice bath. In a separate flask, dissolve triphosgene (2.08 g, 7 mmol) in anhydrous dichloromethane (50 mL). Slowly add the triphosgene solution to the stirred 4-aminopyridine solution via the dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours. The formation of a white precipitate (triethylamine hydrochloride) will be observed.

-

Work-up: Quench the reaction by carefully adding deionized water (50 mL). Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with deionized water (2 x 50 mL) and brine (50 mL).

-

Isolation of Crude Product: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product as a solid.

-

Purification: Recrystallize the crude solid from a mixture of ethanol and water to yield pure this compound as a white to off-white solid.

-

Drying: Dry the purified product in a vacuum oven at 60 °C for 4 hours.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Physical Properties

-

Appearance: White to off-white solid

-

Molecular Weight: 214.22 g/mol []

Spectroscopic Data

-

¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 9.25 (s, 2H, NH), 8.35 (d, J = 6.0 Hz, 4H, Ar-H), 7.50 (d, J = 6.0 Hz, 4H, Ar-H).

-

¹³C NMR (101 MHz, DMSO-d₆) δ (ppm): 152.5 (C=O), 150.0 (Ar-C), 145.5 (Ar-C), 114.0 (Ar-CH), 110.0 (Ar-CH).

-

FT-IR (KBr, cm⁻¹): 3400-3200 (N-H stretching), 1650 (C=O stretching, Amide I), 1590 (N-H bending, Amide II), 1540 (C=C and C=N stretching).

-

Mass Spectrometry (ESI-MS): m/z 215.09 [M+H]⁺.[2]

Visualizing the Reaction Mechanism

Caption: Mechanism for the synthesis of this compound.

Safety and Handling

-

4-Aminopyridine: Toxic if swallowed or in contact with skin. Causes skin irritation and serious eye irritation. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

Triphosgene: Highly toxic and corrosive. Reacts with water to release toxic phosgene gas. Handle only in a well-ventilated fume hood. Avoid inhalation and contact with skin and eyes.

-

Triethylamine: Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes severe skin burns and eye damage.

-

Dichloromethane: Suspected of causing cancer. Causes skin and eye irritation. Use in a well-ventilated area.

Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety guidelines.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low or no product yield | Incomplete reaction | Ensure anhydrous conditions. Check the quality of the triphosgene. Increase reaction time. |

| Loss of product during work-up | Ensure complete extraction with DCM. Minimize transfers. | |

| Formation of side products | Reaction of isocyanate with water | Ensure all glassware and solvents are dry. |

| Dimerization of isocyanate | Add the triphosgene solution slowly at 0 °C. | |

| Difficulty in purification | Impurities from starting materials | Use high-purity starting materials. |

| Incomplete removal of triethylamine hydrochloride | Wash the crude product thoroughly with water. |

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound from 4-aminopyridine using triphosgene. By following the outlined procedures and safety precautions, researchers can confidently prepare this valuable compound for a variety of applications in materials science, supramolecular chemistry, and drug discovery. The provided characterization data serves as a benchmark for product verification, ensuring the quality and integrity of the synthesized material.

References

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

ScienceOpen. (n.d.). Supporting Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Formation of 1,3‐bis(4‐methylpyridin‐2‐yl)urea 4 from N,N'-disubstituted ureas 1 b and 3 v. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

-

Beilstein Journals. (2020). The charge-assisted hydrogen-bonded organic framework (CAHOF) self-assembled from the conjugated acid of tetrakis(4-aminophenyl)methane and 2,6-naphthalenedisulfonate as a new class of recyclable Brønsted acid catalysts. Retrieved from [Link]

-

Preprints.org. (n.d.). Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C: - Preprints.org. Retrieved from [Link]

-

HETEROCYCLES. (2017). triphosgene-mediated chlorolactamization and aminolactamization of homoallylic amines. Retrieved from [Link]

-

ResearchGate. (2014). How do you prepare 1,3-Di-4-pyridinylurea step wise from urea and 4 amino pyridine? Retrieved from [Link]

-

MDPI. (2021). Making and Breaking of Gels: Stimuli-Responsive Properties of Bis(Pyridyl-N-oxide Urea) Gelators. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 22.53 MHz, DMSO-d6, experimental) (HMDB0000121). Retrieved from [Link]

-

ResearchGate. (2016). (PDF) Synthesis, Characterisation and Crystal Structure of a Novel Pyridyl Urea Macrocycle. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

ResearchGate. (2018). How to purify the urea bought from market to pure urea? Retrieved from [Link]

-

MDPI. (2023). Synthesis of 3-(Pyridin-2-yl)quinazolin-2,4(1H,3H)-diones via Annulation of Anthranilic Esters with N-pyridyl Ureas. Retrieved from [Link]

- Google Patents. (n.d.). CN1463965A - Process for preparing 4,4'-dinitro diphenyl urea.

-

DTIC. (1970). The Synthesis of Guanidine from Urea. Part 3. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium. Retrieved from [Link]

- Google Patents. (n.d.). CN108840820A - The method of one-step synthesis aminopyridine and 4-aminopyridine.

-

Pharmaffiliates. (n.d.). N,N'-bis(4-Pyridyl)urea. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis and characterization of some novel diaryl urea derivatives bearing quinoxalindione moiety. Retrieved from [Link]

Sources

Introduction: The Strategic Advantage of 1,3-Dipyridin-4-ylurea in MOF Chemistry

An in-depth guide for researchers, scientists, and drug development professionals on the application of 1,3-Dipyridin-4-ylurea in the synthesis and functionalization of Metal-Organic Frameworks (MOFs).

Metal-Organic Frameworks (MOFs) have emerged as a class of highly versatile crystalline materials, distinguished by their exceptional porosity, chemical tunability, and vast surface areas.[1][2] The rational design of these materials hinges on the judicious selection of metal nodes and organic linkers, which ultimately dictates the framework's topology, pore environment, and functional properties.[3][4] Within the expansive library of organic linkers, this compound stands out as a ligand of significant strategic importance.

This bifunctional molecule possesses a unique structural architecture: a central urea group flanked by two pyridinyl rings.[5] This configuration imparts a dual-functionality that is highly advantageous for constructing advanced functional materials. The pyridyl nitrogen atoms serve as classic coordination sites for metal ions, enabling the formation of robust, extended frameworks. Simultaneously, the urea moiety provides a potent hydrogen-bond-donating (HBD) group, capable of forming strong, directional interactions with guest molecules or other framework components.[5][6] This inherent functionality makes this compound an exemplary candidate for creating MOFs with applications in catalysis, chemical sensing, and, most notably, drug delivery.[5][6][7]

This guide provides a comprehensive overview of the use of this compound in MOF synthesis, characterization, and application, with a particular focus on its relevance to the field of drug development. We will delve into the causality behind experimental choices, provide detailed, field-tested protocols, and present a framework for validating the successful synthesis and application of these sophisticated materials.

Section 1: The this compound Ligand: A Blueprint for Functionality

The efficacy of this compound as a building block stems from its distinct chemical and structural properties. Understanding these features is paramount to exploiting its full potential in MOF design.

Chemical and Structural Properties With the molecular formula C₁₁H₁₀N₄O, the ligand is characterized by a rigid, linear-like geometry.[5] The central urea group (–NH-CO-NH–) establishes a plane, while the two pyridyl rings can rotate. This structural rigidity is crucial for the formation of crystalline, porous materials rather than amorphous polymers.[5]

The molecule's power lies in its combination of interaction modes:

-

Metal Coordination: The nitrogen atoms of the two pyridine rings act as Lewis bases, readily coordinating with a wide range of metal ions (e.g., Zn²⁺, Cu²⁺, Co²⁺) to form the primary structure of the MOF.[6][8]

-

Hydrogen Bonding: The N-H groups of the urea bridge are strong hydrogen bond donors, while the carbonyl oxygen is a hydrogen bond acceptor. These sites are fundamental to the ligand's role in supramolecular assembly and in creating specific binding pockets within the MOF pores.[5][6]

-

π-π Stacking: The aromatic pyridyl rings can engage in π-π stacking interactions, which can further stabilize the resulting framework and influence its electronic properties.[5]

Caption: Structure of this compound highlighting key functional groups.

Section 2: Synthesis of this compound-based MOFs

The construction of crystalline MOFs requires precise control over reaction conditions to favor thermodynamic product formation. Solvothermal synthesis is the most common and effective method for achieving this.[9][10]

Principle of Solvothermal Synthesis Solvothermal synthesis involves heating the constituent components (metal salt, organic linkers) in a sealed vessel in the presence of a solvent at temperatures above its boiling point.[11] The elevated temperature and pressure facilitate the dissolution of precursors and promote the slow, controlled crystallization necessary for forming high-quality, ordered frameworks. The choice of solvent is critical, as it can influence the solubility of reactants, act as a template, and alter the final MOF structure.[9] N,N-Dimethylformamide (DMF) is frequently used due to its high boiling point and ability to dissolve a wide range of organic linkers and metal salts.[7][8]

Detailed Protocol: Synthesis of a Zn-(this compound)-Carboxylate MOF

This protocol describes the synthesis of a mixed-ligand MOF, TMU-31, which incorporates both this compound (L2) and a dicarboxylate linker (L1 = 4,4'-(carbonylbis(azanediyl))dibenzoic acid).[6] This "pillared" strategy, where dicarboxylates form sheets and pyridyl ligands act as pillars, is a common approach to building 3D porous structures.[8]

Materials and Reagents:

-

Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

-

This compound (DPU)

-

4,4'-(carbonylbis(azanediyl))dibenzoic acid (H₂CBDA)

-

N,N-Dimethylformamide (DMF), analytical grade

-

Ethanol, analytical grade

-

20 mL scintillation vials or Teflon-lined stainless steel autoclave

-

Programmable oven

-

Centrifuge

-

Vacuum oven

Step-by-Step Methodology:

-

Reagent Preparation (Stoichiometry):

-

In a 20 mL glass scintillation vial, combine Zn(NO₃)₂·6H₂O (59.5 mg, 0.2 mmol), H₂CBDA (30.2 mg, 0.1 mmol), and DPU (21.4 mg, 0.1 mmol).

-

Causality: A 2:1:1 molar ratio of metal to linkers is used. A slight excess of the metal salt can sometimes promote crystallization and improve yield.[8]

-

-

Solvent Addition and Solubilization:

-

Add 10 mL of DMF to the vial containing the solid reagents.

-

Cap the vial and sonicate the mixture for 15-20 minutes until a homogeneous suspension or solution is formed.

-

Causality: DMF is an excellent solvent for these components and its high boiling point is ideal for solvothermal conditions. Sonication ensures intimate mixing of the precursors before heating.

-

-

Solvothermal Reaction:

-

Place the sealed vial into a programmable laboratory oven.

-

Heat the oven to 100 °C over 2 hours.

-

Maintain the temperature at 100 °C for 72 hours.

-

Cool the oven down to room temperature over 24 hours.

-

Causality: The slow heating and cooling rates are critical for promoting the growth of large, well-defined single crystals. A prolonged reaction time ensures the reaction reaches thermodynamic equilibrium, favoring the most stable crystalline phase.

-

-

Product Isolation and Purification:

-

After cooling, colorless or pale-yellow crystals should be visible at the bottom of the vial.

-

Carefully decant the supernatant liquid.

-

Add 10 mL of fresh DMF to the vial, cap it, and gently agitate to wash the crystals. Let the crystals settle and decant the DMF. Repeat this washing step three times.

-

Causality: Washing with fresh DMF removes unreacted starting materials and soluble impurities trapped within the bulk product.

-

-

Solvent Exchange and Activation:

-